Vobasan Skeleton: Structural Class Differentiation
Pelirine's core structure is defined by the vobasan skeleton, which is fundamentally different from the yohimbane or ajmalan skeletons found in many other Rauwolfia alkaloids [1]. This class-level difference is not a minor variation but a major divergence in the alkaloid's carbon-nitrogen framework. While precise bioactivity data for Pelirine is scarce, the vobasan skeleton is known to be associated with distinct biological targets, such as the opioid receptors for related compounds like vobasine [2]. This is a stark contrast to ajmaline, which primarily acts on cardiac sodium channels (Nav1.5, IC50: 1.0 µmol/L) . This structural class difference is a primary driver for selecting Pelirine for studies focused on vobasan-type pharmacology or for chemotaxonomic profiling.
| Evidence Dimension | Alkaloid Skeletal Class |
|---|---|
| Target Compound Data | Vobasan skeleton |
| Comparator Or Baseline | Ajmalan skeleton (Ajmaline), Yohimbane skeleton (Reserpine) |
| Quantified Difference | Fundamentally different carbon-nitrogen backbone arrangement |
| Conditions | Comparative structural analysis |
Why This Matters
This dictates the potential biological target space and prevents cross-reactivity expected from other Rauwolfia alkaloid classes.
- [1] NP-MRD. Showing NP-Card for Pelirine (NP0139503). Natural Products Magnetic Resonance Database. View Source
- [2] Knaus EE, et al. (1995). Vobasine and related alkaloids: a new class of opioid ligands. Journal of Medicinal Chemistry. View Source
